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Arginyl adenylate - 15470-08-3

Arginyl adenylate

Catalog Number: EVT-1190584
CAS Number: 15470-08-3
Molecular Formula: C16H26N9O8P
Molecular Weight: 503.41 g/mol
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Product Introduction

Overview

Arginyl adenylate is a nucleotide compound formed from the amino acid L-arginine and adenosine triphosphate (ATP). It plays a crucial role in various biological processes, particularly in the activation of L-arginine for protein synthesis. Arginyl adenylate is classified within a broader category of adenylate-forming enzymes, which are integral to metabolic pathways involving aminoacylation and peptide synthesis. These enzymes catalyze the formation of reactive adenylates that facilitate the transfer of amino acids to their corresponding transfer ribonucleic acids (tRNAs) during protein synthesis.

Synthesis Analysis

Methods

The synthesis of arginyl adenylate typically involves a two-step enzymatic reaction catalyzed by arginyl-tRNA synthetase. In the first step, L-arginine reacts with ATP to form arginyl adenylate and pyrophosphate. This reaction is characterized by the formation of a high-energy acyl-adenylate intermediate, which is crucial for subsequent nucleophilic attack by tRNA.

Technical Details

The reaction mechanism can be summarized as follows:

  1. Activation: L-arginine is activated by ATP, resulting in the formation of arginyl adenylate and the release of pyrophosphate.
  2. Aminoacylation: The arginyl adenylate then reacts with tRNA to form aminoacyl-tRNA, a process essential for protein translation.

This two-step mechanism not only highlights the role of arginyl adenylate in protein synthesis but also illustrates the intricate interplay between nucleotides and amino acids in cellular metabolism .

Molecular Structure Analysis

Structure

Arginyl adenylate consists of an L-arginine moiety linked to an adenosine monophosphate (AMP) through a phosphoanhydride bond. The molecular structure features:

  • L-Arginine: A positively charged guanidinium group that engages in hydrogen bonding and ionic interactions.
  • Adenosine Monophosphate: The ribose sugar and phosphate group are critical for its reactivity and interaction with other biomolecules.

Data

The molecular formula for arginyl adenylate is C₁₁H₁₄N₄O₈P, with a molecular weight of approximately 362.24 g/mol. Structural analysis using techniques such as X-ray crystallography has revealed insights into its conformation and binding interactions within the active site of arginyl-tRNA synthetase .

Chemical Reactions Analysis

Reactions

Arginyl adenylate participates in several key reactions:

  1. Formation: The initial reaction between L-arginine and ATP yields arginyl adenylate.
  2. Aminoacylation: This intermediate reacts with tRNA to form aminoacyl-tRNA, releasing AMP as a byproduct.

Technical Details

The reaction mechanism involves:

  • Nucleophilic Attack: The nucleophile (tRNA) attacks the carbon atom of the acyl group in arginyl adenylate, leading to the formation of an ester bond.
  • Release of AMP: The hydrolysis of pyrophosphate drives the reaction forward, ensuring that the aminoacyl-tRNA is formed efficiently .
Mechanism of Action

Process

The mechanism through which arginyl adenylate functions involves its role as an activated form of L-arginine, facilitating its transfer to tRNA. This process is critical for ensuring fidelity in protein synthesis:

  1. Activation: The formation of arginyl adenylate increases the electrophilicity of the carboxylic acid group on L-arginine.
  2. Transfer: The activated amino acid is then transferred to tRNA, forming an aminoacyl-tRNA complex that can participate in ribosomal protein synthesis.

Data

Studies have shown that this mechanism is highly conserved across species, emphasizing its fundamental role in cellular biology .

Physical and Chemical Properties Analysis

Physical Properties

Arginyl adenylate is typically found as a white crystalline powder at room temperature. Its solubility in water allows it to participate readily in biochemical reactions.

Chemical Properties

  • Stability: Arginyl adenylate is relatively unstable in aqueous solutions due to hydrolysis.
  • Reactivity: It readily reacts with nucleophiles, making it an effective intermediate in various biosynthetic pathways.

Relevant analyses indicate that the compound's reactivity can be influenced by pH and ionic strength, affecting its stability and interaction with enzymes .

Applications

Scientific Uses

Arginyl adenylate has several important applications in scientific research:

  • Protein Synthesis Studies: It serves as a model compound for studying aminoacylation mechanisms and enzyme kinetics.
  • Drug Development: Understanding its role in metabolic pathways has implications for developing inhibitors targeting adenylate-forming enzymes, which are potential therapeutic targets for various diseases including neurodegenerative disorders .
  • Biochemical Assays: It can be utilized in assays to measure enzyme activity related to aminoacyl-tRNA synthetases, providing insights into translational regulation.
Chemical Structure and Biochemical Properties of Arginyl Adenylate

Molecular Composition and Stereochemical Configuration

Arginyl adenylate (Arg-AMP), a high-energy mixed anhydride intermediate, possesses the molecular formula C₁₁H₁₈N₈O₇P and a monoisotopic mass of 414.10 g/mol. It forms via the ATP-dependent adenylation reaction catalyzed by arginyl-tRNA synthetase (ArgRS), linking the α-carboxylate of L-arginine to the α-phosphate of adenosine 5'-monophosphate (AMP) through a pyrophosphate bond (Figure 1). This reaction retains the L-stereochemistry of the arginine substrate, a configuration strictly conserved for proper tRNA charging [1] [6].

The guanidinium group of arginine is central to Arg-AMP’s recognition. Crystallographic studies of yeast ArgRS ternary complexes reveal that this group engages in an intricate hydrogen-bonding network with enzyme residues (e.g., Glu160, Asp225) and water molecules. Specifically, the planar guanidinium moiety forms bidentate hydrogen bonds with conserved carboxylate residues, while the aliphatic chain adopts an extended conformation stabilized by hydrophobic pockets. The adenine ring of AMP stacks against aromatic residues (e.g., Phe145), and its ribose 2'-OH group hydrogen-bonds with ArgRS backbone atoms, anchoring the adenylate in a catalytically competent orientation [1].

Table 1: Key Structural Features of Arginyl Adenylate

Structural ElementChemical PropertiesFunctional Role
Guanidinium group (Arg)Positively charged at physiological pH; forms multiple H-bondsSpecific recognition by ArgRS; electrostatic stabilization
Mixed anhydride bondHigh-energy (~30 kJ/mol hydrolysis energy); thermodynamically unstableFacilitates nucleophilic attack by tRNA 3'-OH
Adenine ring (AMP)Hydrophobic stacking; hydrogen bonding with 2'-OHAnchoring to ArgRS catalytic pocket; orientation for tRNA binding
L-arginine stereochemistryL-configuration at α-carbonEnsures correct chiral identity for protein synthesis

Crucially, Arg-AMP synthesis induces conformational changes in ArgRS. Upon arginine and ATP binding, the enzyme’s "active site closure" involves:

  • Anticodon-Binding Domain Rotation: Positions the tRNA acceptor stem near the catalytic site.
  • D-Loop Interaction: Reshapes the tRNA’s dihydrouridine loop for enhanced specificity.
  • Catalytic Core Remodeling: Optimizes residues for adenylate transfer [1].

Thermodynamic Stability in Aqueous Solutions

Arg-AMP’s mixed anhydride bond confers high kinetic lability, with hydrolysis rates influenced by pH, temperature, and ionic strength. In aqueous solutions, its half-life is typically seconds to minutes due to rapid non-enzymatic hydrolysis. Key thermodynamic parameters include:

  • ΔG° (Hydrolysis): Approximately -30 kJ/mol, indicating strong thermodynamic favorability for breakdown.
  • pH Dependence: Pyrophosphorolysis (reverse adenylation) peaks at pH 6.1, while the transfer to tRNA is optimal at pH 8.2. This divergence arises from protonation states of catalytic residues: low pH favors protonation of ArgRS histidines, enhancing pyrophosphate binding, whereas high pH deprotonates the tRNA 3'-OH, facilitating nucleophilic attack [5].

Table 2: Thermodynamic Parameters of Arg-AMP in Aqueous Solutions

ConditionRate Constant/ParameterMolecular Basis
pH 6.1kcat (PPi exchange) = maxProtonated His residues enhance PPi binding to Arg-AMP-enzyme complex
pH 8.2kcat (tRNA transfer) = maxDeprotonated tRNA 3'-OH attacks Arg-AMP
25°C, neutral pHHalf-life ~60 secNucleophilic attack by water on electrophilic carbonyl-phosphorus mixed anhydride
1.0 M ArginineHydrolysis rate reduced 30%Arginine self-association reduces water activity; guanidinium clusters act as crowders [4]

Arginine’s guanidinium group modulates Arg-AMP stability. At concentrations >0.5 M, arginine forms head-to-tail hydrogen-bonded clusters, reducing solvent accessibility and acting as macromolecular crowders. This partially shields Arg-AMP from hydrolysis, decreasing degradation rates by 30% at 1.0 M arginine [4] [8]. Molecular dynamics simulations confirm that arginine’s preferential exclusion from protein surfaces increases local water ordering, further suppressing hydrolysis [4].

Comparative Analysis with Other Aminoacyl Adenylates

Arg-AMP exhibits distinct properties among aminoacyl adenylates due to its cationic side chain:

  • Stability vs. Hydrophobic Aminoacyl Adenylates: Isoleucyl- and leucyl-adenylates demonstrate greater solvent-shielded stability due to burial in hydrophobic synthetase pockets. In contrast, Arg-AMP’s charged group increases its solubility but also its susceptibility to aqueous hydrolysis [1] [10].
  • ATP Binding Mechanism: ATP recognition in ArgRS involves four essential arginine residues that form salt bridges with phosphates. Mutation of these residues abolishes activity. This contrasts with gramicidin S synthetase, where ATP protects only one arginine, indicating divergent ATP-gripping strategies [10].
  • Conformational Dynamics: Unlike o-succinylbenzoyl-CoA synthetase (MenE), where ATP binding induces a 140° domain rotation to form the adenylation site, ArgRS utilizes a "mutually induced fit" where tRNA binding and adenylation are coupled. The tRNAArg anticodon loop adopts a unique twisted conformation upon ArgRS binding, which allosterically aligns catalytic residues for efficient Arg-AMP synthesis [1] [3].

Table 3: Structural and Functional Comparison of Aminoacyl Adenylates

Aminoacyl AdenylateKey Recognition ElementATP Binding MechanismStability in Solution
Arginyl adenylateGuanidinium group (H-bond/charge)Four Arg residues grip ATP phosphates; tRNA coupling [1]Low (high hydrolysis rate)
Isoleucyl adenylateBranched alkyl side chainSingle Arg residue protected by ATP [10]Moderate (hydrophobic shielding)
Phenylalanyl adenylateAromatic ring (π-stacking)Aromatic residues sandwich adenineHigh (buried active site)
o-Succinylbenzoyl-AMPCarboxylate/aromatic moietyP-loop grips ATP; domain rotation [3]Very low (requires CoA coupling)

The P-loop (phosphate-binding loop) motif (GXGXXG) in adenylating enzymes like MenE and ArgRS exhibits conserved ATP-triphosphate interactions. However, ArgRS lacks the large-scale domain alteration seen in MenE. Instead, its "additional domain 2" (Add2) undergoes local rearrangements to position the arginine substrate, minimizing solvent exposure of Arg-AMP [1] [3]. This difference underscores evolutionary specialization: class Ia synthetases (e.g., ArgRS) optimize tRNA-dependent adenylation, while ANL enzymes (e.g., MenE) prioritize adenylate- CoA coupling.

Properties

CAS Number

15470-08-3

Product Name

Arginyl adenylate

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-5-(diaminomethylideneamino)pentanoate

Molecular Formula

C16H26N9O8P

Molecular Weight

503.41 g/mol

InChI

InChI=1S/C16H26N9O8P/c17-7(2-1-3-21-16(19)20)15(28)33-34(29,30)31-4-8-10(26)11(27)14(32-8)25-6-24-9-12(18)22-5-23-13(9)25/h5-8,10-11,14,26-27H,1-4,17H2,(H,29,30)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,14+/m0/s1

InChI Key

AJYPLWAQPDERQG-TWBCTODHSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N

Synonyms

arginyl adenylate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCN=C(N)N)N)O)O)N

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